molecular formula C15H16N4O2 B6575047 N-methyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1105212-45-0

N-methyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Cat. No.: B6575047
CAS No.: 1105212-45-0
M. Wt: 284.31 g/mol
InChI Key: BDZRNQVHHKIGSV-UHFFFAOYSA-N
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Description

N-methyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide (CAS: 1105212-33-6) is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. Its molecular formula is C₂₁H₂₀N₄O₂, with a molecular weight of 360.41 g/mol (). The structure features an 8-methyl group on the indole moiety, a 4-oxo group on the pyrimidine ring, and an N-methyl propanamide side chain (SMILES: O=C(Nc1cccc(c1)C)CCn1cnc2c(c1=O)[nH]c1c2cc(cc1)C).

Properties

IUPAC Name

N-methyl-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-9-3-4-11-10(7-9)13-14(18-11)15(21)19(8-17-13)6-5-12(20)16-2/h3-4,7-8,18H,5-6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZRNQVHHKIGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound belonging to the pyrimidoindole class. Its unique structural features suggest potential biological activities that have garnered interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a pyrimidoindole core fused with a propanamide moiety, which is critical for its biological interactions. The presence of the methyl and oxo groups enhances its reactivity and potential for binding with biological targets.

Property Details
Molecular Formula C₁₈H₁₈N₄O₂
Molecular Weight 314.36 g/mol
CAS Number 1105246-91-0

This compound interacts with various molecular targets within biological systems. It may act as an inhibitor of specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Such interactions can lead to significant biological effects including:

  • Enzyme inhibition
  • Alteration in gene expression

These mechanisms are crucial for understanding its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity :
    • In vitro studies have shown that derivatives of pyrimidoindoles possess significant cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460. For instance, compounds similar to this compound have demonstrated IC₅₀ values in the low micromolar range against various cancer types .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Studies report effective inhibition against Gram-positive and Gram-negative bacteria . For example, certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.56 to 4.17 μM against Staphylococcus aureus and Bacillus cereus .
  • Anti-inflammatory Effects :
    • Some pyrimidoindole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation :
    • A study synthesized various pyrimidoindole derivatives and assessed their cytotoxicity against cancer cell lines. Notably, one derivative exhibited an IC₅₀ value of 12 µM against the MCF7 cell line .
  • Structure–Activity Relationship (SAR) :
    • Research into the SAR of pyrimidoindoles indicates that modifications to the phenyl ring can significantly affect biological activity. For instance, substituents at different positions on the phenyl ring altered the compound's potency against specific cancer cell lines .

Scientific Research Applications

N-methyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide exhibits a range of biological activities:

Anticancer Activity

Research indicates that compounds with similar structural features possess significant anticancer properties. For example:

  • Mechanism : These compounds may inhibit tumor growth and induce apoptosis in cancer cells.
  • Case Studies : Related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines.

Antimicrobial Activity

The compound's potential antimicrobial effects are supported by studies on similar heterocycles:

  • Efficacy : Compounds containing thiophene and pyrimidine rings have shown effectiveness against various bacterial strains.
  • Mechanism : These compounds can inhibit bacterial growth by disrupting cell wall synthesis or inhibiting critical enzymes.

Other Biological Activities

N-methyl derivatives of indoles are known for their diverse biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Antidiabetic
  • Antimalarial

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Application Area Description
ChemistryUsed as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
BiologyInvestigated for potential biological activities including antiviral and anticancer properties.
MedicineExplored for therapeutic applications in treating diseases such as cancer and viral infections.
IndustryUtilized in developing new materials and as a precursor for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Table 1: Key Pyrimidoindole Derivatives and Their Activities

Compound Name / ID Core Structure Modifications Biological Activity Selectivity/Notes Reference
N-methyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide (CAS: 1105212-33-6) 8-methyl, 4-oxo, N-methyl propanamide Undisclosed in evidence (likely under investigation)
Compound 10d (4-aminoquinoline analog) 4-aminoquinoline substituent Anticruzain activity, antichagasic activity against T. cruzi (Tulahuen strain) Lower selectivity due to off-target effects
Compound 10e (pyrimidine analog) Pyrimidine substituent High antichagasic activity (Chagas disease) Lacks anticruzain activity; mechanism distinct from 10d
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-methyl-4-oxo-pyrimido[5,4-b]indol-3-yl}propanamide (CAS: 1105246-98-7) Cyclohexenyl ethyl group on propanamide Undisclosed (structural analog) Increased molecular weight (378.5 g/mol) may enhance lipophilicity
5-(phenylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine (1) Phenylthio substituent on pyrimido[4,5-b]indole PDGFR-β inhibition (in silico) High yield (97%); potential anticancer applications
3-{8-Methoxy-4-oxo-2-sulfanylidene-pyrimido[5,4-b]indol-3-yl}propanoic acid Methoxy, sulfanylidene, propanoic acid substituents Undisclosed Sulfur and methoxy groups may enhance electronic interactions with targets

Pharmacological and Physicochemical Profiles

Key Observations

Substituent-Driven Activity: The 4-aminoquinoline group in 10d confers dual anticruzain and antichagasic activity but reduces selectivity, likely due to interactions with multiple parasitic targets . In contrast, 10e (pyrimidine analog) shows high selectivity for Chagas disease, suggesting its mechanism bypasses cruzain inhibition .

Side Chain Modifications: The cyclohexenyl ethyl substituent in CAS 1105246-98-7 increases molecular weight (378.5 vs. Phenylthio groups (e.g., compound 1 in ) introduce sulfur-mediated hydrophobic interactions, enhancing affinity for kinases like PDGFR-β .

Electronic Effects :

  • Sulfanylidene and methoxy groups () may alter electron density in the pyrimidoindole core, influencing binding to redox-sensitive targets .

Preparation Methods

Key Reaction Conditions for Core Formation

ParameterTypical ConditionsPurpose
SolventDimethylformamide (DMF) or AcetonitrileFacilitates cyclocondensation
Temperature80–100°CAccelerates ring closure
Catalystp-Toluenesulfonic acid (PTSA)Acidic catalysis for dehydration
Reaction Time6–12 hoursEnsures complete conversion

Introduction of the 4-Oxo Functional Group

The 4-oxo group is critical for the compound’s electronic properties and biological activity. This moiety is introduced via oxidation of a precursor dihydro-pyrimidine intermediate. Common oxidizing agents include potassium permanganate (KMnO₄) in acidic media or Jones reagent (CrO₃/H₂SO₄). The reaction is typically conducted at 0–5°C to prevent over-oxidation, with yields ranging from 65% to 80% depending on the substrate’s steric hindrance.

Propanamide Side-Chain Attachment

The final step involves coupling the N-methylpropanamide side chain to the pyrimidoindole core. This is achieved through a two-stage process:

  • Activation of the Carboxylic Acid : A propanoic acid derivative is activated using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt).

  • Amide Bond Formation : The activated intermediate reacts with methylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), yielding the target compound.

Optimization of Coupling Efficiency

FactorOptimal ConditionImpact on Yield
Coupling AgentEDC/HOBt85–90% yield
SolventAnhydrous THFMinimizes hydrolysis
Temperature0°C to room temperatureBalances reactivity and side reactions

Industrial-Scale Production Strategies

For large-scale synthesis, continuous flow reactors are preferred over batch processes due to their superior heat and mass transfer capabilities. Key industrial parameters include:

  • Residence Time : 10–15 minutes for core formation steps.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized AlCl₃) reduce waste.

  • In-Line Analytics : HPLC monitoring ensures real-time quality control.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Analytical characterization employs:

  • NMR Spectroscopy : Confirms regiochemistry of the 8-methyl and 4-oxo groups.

  • LC-MS : Verifies molecular weight (expected m/z: 374.4 [M+H]⁺).

  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹).

Challenges and Mitigation Strategies

  • Regioselectivity in Methylation : Competing alkylation at adjacent positions is minimized using bulky directing groups.

  • Oxidation Side Products : Low-temperature conditions and stoichiometric control reduce diketone formation.

  • Amide Hydrolysis : Anhydrous solvents and inert atmospheres stabilize the intermediate.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Core cyclizationp-TsOH, DMF, 80°C65–75
Amide couplingEDC, HOBt, DCM, RT50–60
Final purificationSilica gel chromatography>95% purity

Advanced: How can computational modeling (e.g., molecular docking) elucidate interactions with biological targets?

Answer:
Molecular docking studies are critical for predicting binding affinities and mechanistic insights:

  • Target selection : Prioritize enzymes/receptors (e.g., kinases, GPCRs) based on structural analogs (e.g., pyrimidoindoles inhibit topoisomerases ).
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, validated with co-crystallized ligand controls .
  • Key parameters : Include solvation effects, flexible side chains, and scoring functions (e.g., MM-GBSA) to refine predictions .
  • Validation : Cross-reference with in vitro assays (e.g., IC₅₀ measurements) to resolve discrepancies .

Basic: What analytical techniques are essential for structural characterization?

Answer:
A combination of spectroscopic and crystallographic methods is required:

  • NMR spectroscopy : ¹H/¹³C NMR for confirming substituent positions and stereochemistry (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding patterns; critical for structure-activity relationship (SAR) studies .
  • Mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peaks with <5 ppm error) .
  • HPLC-PDA : Assess purity (>98%) and detect trace intermediates .

Advanced: What strategies resolve solubility challenges in in vitro assays?

Answer:
Address poor aqueous solubility through:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
  • Prodrug derivatization : Introduce phosphate or amino acid esters to enhance hydrophilicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .
  • pH adjustment : Test buffered solutions (pH 6.5–7.4) to mimic physiological conditions .

Advanced: How do substitution patterns on the pyrimidoindole core influence pharmacokinetics?

Answer:
Substituents impact absorption, distribution, and metabolism:

  • Methoxy groups : Increase metabolic stability but reduce solubility (logP ↑) .
  • Halogenated aryl rings : Enhance target affinity but may elevate hepatotoxicity risks .
  • Propanamide side chains : Improve membrane permeability (e.g., Caco-2 assay Papp >5 × 10⁻⁶ cm/s) .

Q. Table 2: Substituent Effects on Pharmacokinetics

SubstituentlogPMetabolic Stability (t₁/₂, min)Bioavailability (%)
8-Methyl2.14525
4-Oxo1.86035
N-Methylpropanamide1.57550

Basic: What in vitro assays are recommended for initial biological screening?

Answer:
Prioritize assays aligned with structural analogs:

  • Enzyme inhibition : Kinase assays (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ kits .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
  • Microbial susceptibility : Broth microdilution (CLSI guidelines) against Gram-positive pathogens .

Advanced: How to address contradictions in biological activity data across studies?

Answer:
Resolve discrepancies via:

  • Standardized protocols : Adopt CLSI or NCCN guidelines for assay reproducibility .
  • Structural verification : Re-analyze batch purity (HPLC, NMR) to exclude impurities as confounding factors .
  • Meta-analysis : Compare SAR trends across >10 analogs to identify outliers .

Basic: What are the stability considerations under varying storage conditions?

Answer:

  • Thermal stability : Store at –20°C in amber vials; assess degradation via accelerated stability studies (40°C/75% RH) .
  • Photodegradation : Use UV-filtered containers; monitor by HPLC for photo-adduct formation .
  • Hydrolytic stability : Test in PBS (pH 7.4) and gastric fluid (pH 1.2) to simulate physiological environments .

Advanced: What in silico tools predict metabolic pathways and toxicity?

Answer:

  • Metabolism prediction : Use Schrödinger’s ADMET Predictor or StarDrop to identify CYP450 oxidation sites .
  • Toxicity profiling : Employ Derek Nexus for structural alerts (e.g., mutagenicity via Ames test predictions) .
  • Cross-species extrapolation : Simulate human vs. rodent metabolic profiles to prioritize in vivo models .

Advanced: How to optimize selectivity against off-target receptors?

Answer:

  • Selective functionalization : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target binding .
  • Fragment-based design : Screen fragment libraries to identify motifs enhancing target specificity .
  • Kinome-wide profiling : Use KinomeScan® to assess selectivity across 468 kinases .

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